S-(2-Hydroxypropyl)glutathione-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

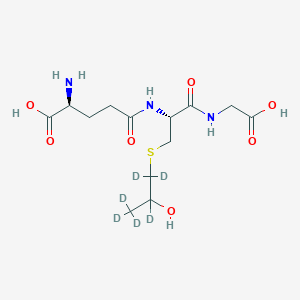

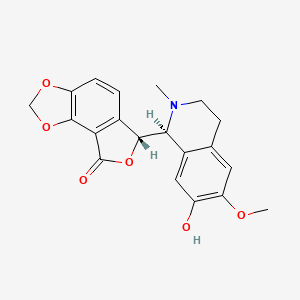

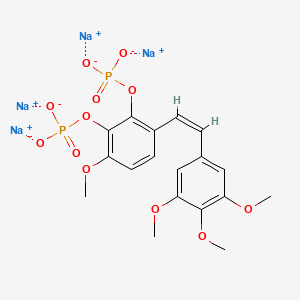

S-(2-ヒドロキシプロピル)グルタチオン-d6: は、1,2-ジブロモ-3-クロロプロパンの標識された胆汁グルタミルシステイニルグリシン抱合代謝物です。 分子式C13H23N3O7S、分子量365.40262の白色固体です 。この化合物は、さまざまな生化学およびプロテオミクス研究に用いられます。

準備方法

合成経路と反応条件: S-(2-ヒドロキシプロピル)グルタチオン-d6の合成は、グルタチオンと1,2-ジブロモ-3-クロロプロパンの抱合を伴います。反応は通常、目的の生成物の形成を保証するために制御された条件下で行われます。 反応条件には、特定の温度範囲の維持と、反応を促進するための適切な溶媒の使用が含まれます .

工業的製造方法: S-(2-ヒドロキシプロピル)グルタチオン-d6の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と純度を保証するために、工業用グレードの試薬と機器を使用することが含まれます。 生産プロセスは、廃棄物を最小限に抑え、費用対効果を最大限に高めるように最適化されています .

化学反応の分析

反応の種類: S-(2-ヒドロキシプロピル)グルタチオン-d6は、酸化、還元、置換など、さまざまな化学反応を受けます。 これらの反応は、生化学的プロセスにおける役割にとって不可欠です .

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はチオールまたはジスルフィドを生成する可能性があります .

科学研究への応用

化学: 化学において、S-(2-ヒドロキシプロピル)グルタチオン-d6は、グルタチオン抱合反応とその機構を研究するためのモデル化合物として使用されます .

生物学: 生物学的研究では、この化合物は、解毒や抗酸化防御を含む細胞プロセスにおけるグルタチオンの役割を調査するために使用されます .

医学: 医学研究では、S-(2-ヒドロキシプロピル)グルタチオン-d6は、特に酸化ストレスや解毒に関連する疾患の治療における潜在的な治療用途について研究されています .

科学的研究の応用

Chemistry: In chemistry, S-(2-Hydroxypropyl)glutathione-d6 is used as a model compound to study glutathione conjugation reactions and their mechanisms .

Biology: In biological research, this compound is used to investigate the role of glutathione in cellular processes, including detoxification and antioxidant defense .

Medicine: In medical research, this compound is studied for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and detoxification .

Industry: In the industrial sector, this compound is used in the development of new materials and products that require glutathione conjugation .

作用機序

S-(2-ヒドロキシプロピル)グルタチオン-d6は、さまざまな分子標的や経路との相互作用を通じてその効果を発揮します。それは、毒性のある化合物と抱合してそれらをより可溶性にし、排泄を容易にすることで、解毒プロセスに関与しています。 この化合物はまた、フリーラジカルをスカベンジングし、酸化ストレスを軽減することで、抗酸化防御にも役割を果たします .

類似の化合物との比較

類似の化合物:

S-(2-ヒドロキシプロピル)グルタチオン: この化合物の非重水素化形態。

S-(2-ヒドロキシエチル)グルタチオン: プロピル基の代わりにエチル基を持つ同様の化合物。

S-(2-ヒドロキシブチル)グルタチオン: プロピル基の代わりにブチル基を持つ同様の化合物

独自性: S-(2-ヒドロキシプロピル)グルタチオン-d6は、重水素標識されているため、質量分析法やその他の分析技術で特に役立ちます。 重水素原子は明確な質量差を提供するため、さまざまな研究アプリケーションにおいて正確な追跡と定量化が可能になります .

類似化合物との比較

S-(2-Hydroxypropyl)glutathione: The non-deuterated form of the compound.

S-(2-Hydroxyethyl)glutathione: A similar compound with an ethyl group instead of a propyl group.

S-(2-Hydroxybutyl)glutathione: A similar compound with a butyl group instead of a propyl group

Uniqueness: S-(2-Hydroxypropyl)glutathione-d6 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various research applications .

特性

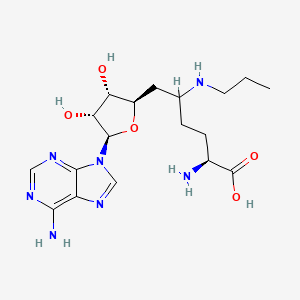

分子式 |

C13H23N3O7S |

|---|---|

分子量 |

371.44 g/mol |

IUPAC名 |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)/t7?,8-,9-/m0/s1/i1D3,5D2,7D |

InChIキー |

QZGTWORENDJZMJ-DWEFYRJXSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

正規SMILES |

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-b]pyridine-6-carboxylic acid, Mixture of diastereomers](/img/structure/B12431016.png)

![[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]trimethylazanium](/img/structure/B12431019.png)

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)

![(4-(6-Benzyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B12431042.png)

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)

![5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione](/img/structure/B12431050.png)

![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)